Orbofiban
Vue d'ensemble
Description
Orbofiban is an orally active platelet GPIIb/IIIa antagonist that inhibits platelet aggregation . It is indicated for chronic administration in patients at increased risk of arterial thrombotic events and secondary prevention after Acute Coronary Syndrome (ACS) .
Molecular Structure Analysis
Orbofiban has a molecular weight of 361.40 and its formula is C17H23N5O4 . The SMILES representation of Orbofiban isO=C1N(C(C=C2)=CC=C2C(N)=N)CC[C@@H]1NC(NCCC(OCC)=O)=O
. Physical And Chemical Properties Analysis
Orbofiban has a molecular weight of 361.40 and its formula is C17H23N5O4 . The exact physical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Platelet Activation and Acute Coronary Syndromes
Orbofiban, an oral GPIIb/IIIa antagonist, has been studied for its role in platelet activation, especially in patients with acute coronary syndromes (ACS). Cox et al. (2000) found that orbofiban induces a conformational change in GPIIb/IIIa, potentially enhancing platelet aggregation at low drug concentrations. This paradoxical effect may contribute to the lack of efficacy observed in patients with ACS treated with orbofiban (Cox et al., 2000).
Effect on Neutrophil Activation
The impact of orbofiban on neutrophil activation was explored by Serrano et al. (2003). Their study indicated that orbofiban does not reduce neutrophil activation, which might play a role in recurrent thrombotic events observed in the OPUS-TIMI 16 trial (Serrano et al., 2003).
Pharmacodynamics and Neural Network Models
Mager et al. (2005) developed a neural network model to understand orbofiban pharmacodynamics from sparse phase-II data. This model correlated the inhibition of ex vivo platelet aggregation by orbofiban with the administered dose and patient characteristics (Mager et al., 2005).
Platelet Reactivity in Acute Coronary Syndrome
A study by Holmes et al. (2000) revealed increased platelet reactivity in patients given orbofiban following an acute coronary syndrome. This increase in reactivity suggests a mechanism for the lack of efficacy of orbofiban in clinical trials (Holmes et al., 2000).
Influence of Genetic Variation
The influence of genetic variation on the response to orbofiban was examined by O'Connor et al. (2001). They investigated the role of the Pl(A) polymorphism of glycoprotein IIIa (GPIIIa) in determining the response to orbofiban in patients with unstable coronary syndromes (O’Connor et al., 2001).
Antiplatelet and Antithrombotic Effects in Animal Models
Orbofiban's antiplatelet and antithrombotic effects were evaluated in guinea pigs by Ogawa et al. (2000). The study demonstrated orbofiban's potency asan inhibitor of platelet aggregation, correlating well with the plasma concentration of its active form. The findings suggest potential applications of orbofiban in the inhibition of thrombus formation (Ogawa et al., 2000).
Glycoprotein IIb/IIIa Inhibition and Pharmacodynamics
Nicholson et al. (2001) discussed the role of orbofiban in inhibiting platelet aggregation by blocking fibrinogen binding to glycoprotein IIb/IIIa receptors. Despite its pharmacodynamic effects, clinical trials did not demonstrate significant benefits, raising questions about its clinical efficacy (Nicholson et al., 2001).
Predictors of Adverse Outcome in Acute Coronary Syndromes
Cotter et al. (2003) explored the impact of prior peripheral arterial disease and cerebrovascular disease on patients with acute coronary syndromes treated with orbofiban. The study highlighted the importance of considering these comorbidities in the management and prognosis of such patients (Cotter et al., 2003).
Oral Glycoprotein IIb/IIIa Antagonists and Thrombocytopenia
Scirica et al. (2006) investigated the etiology and impact of thrombocytopenia in patients treated with orbofiban, noting an association between its use and increased risk of bleeding, death, and myocardial infarction (Scirica et al., 2006).
Learning from Clinical Trials
Cannon (2000) provided insights into the clinical trials of orbofiban, suggesting that it might have a pro-aggregatory effect, which could be due to the drug dissociating from the GPIIb/IIIa receptor, leaving an activated receptor capable of binding fibrinogen and forming platelet aggregates (Cannon, 2000).
Safety And Hazards
Orientations Futures
The therapeutic risk/benefit balance of currently available GP IIb/IIa receptor antagonists, including Orbofiban, is not yet well elucidated in patients with ACS who are not clinically evaluated regularly for early cardiovascular revascularization . Future directions could be based on structure-function analysis of exogenous disintegrins, which might aid in finding platelet antagonists that maintain haemostasis and have fewer adverse side effects .
Propriétés
IUPAC Name |
ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDOPFARMOLELX-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167543 | |
Record name | Orbofiban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Orbofiban | |
CAS RN |
163250-90-6 | |
Record name | Orbofiban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163250-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orbofiban [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163250906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orbofiban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORBOFIBAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGJ53JS7PT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.